molecular formula C16H21FN2O5 B3027133 tert-Butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate CAS No. 1233955-13-9

tert-Butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B3027133
CAS No.: 1233955-13-9
M. Wt: 340.35
InChI Key: DNDAYDPLOSAGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate (CAS 1233955-13-9) is a high-purity piperidine building block essential for advanced organic synthesis. With a molecular formula of C16H21FN2O5 and a molecular weight of 340.35, this compound is designed for the construction of complex molecular architectures . Its structure features a nitroaromatic system and a Boc-protected piperidine, making it a versatile intermediate for nucleophilic aromatic substitution and the development of pharmacologically active compounds. Research indicates that this compound and its structural analogs serve as key precursors in innovative synthetic pathways, such as the base-mediated reductive cyclization to access the hexahydro-2,6-methano-1-benzazocine ring system—a core structure found in biologically active natural products with demonstrated cytotoxic properties . This product is intended for research and development applications only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate precautions, as the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(17)10-13(14)19(21)22/h4-5,10,12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDAYDPLOSAGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158243
Record name 1,1-Dimethylethyl 4-(4-fluoro-2-nitrophenoxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-13-9
Record name 1,1-Dimethylethyl 4-(4-fluoro-2-nitrophenoxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(4-fluoro-2-nitrophenoxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound tert-Butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoro-2-nitrophenol with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate under basic conditions. The reaction is generally conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures, often using potassium carbonate as a base.

  • Molecular Formula : C16H21FN2O5
  • Molecular Weight : 340.3 g/mol
  • CAS Number : 250371-88-1
  • Purity : Typically ≥95% .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups may enhance its binding affinity and specificity, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of similar piperidine compounds display activity against various bacterial strains, suggesting that tert-butyl derivatives may also possess similar effects .

Study on Related Compounds

A study evaluating a series of piperidine derivatives found that compounds with similar functional groups exhibited notable cytotoxicity against several cancer cell lines. The most potent derivative showed an IC50 value as low as 0.11 µM against A549 cells, highlighting the potential efficacy of structurally related compounds in cancer treatment .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies suggest strong hydrophobic interactions between the compound's aromatic rings and amino acid residues within target receptors, akin to interactions observed with established drugs like Tamoxifen .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylateBromine instead of fluorineAntimicrobial properties
tert-Butyl 4-cyanopiperidine-1-carboxylateCyano group presentAnticancer potential
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylateTrifluoromethyl groupEnhanced receptor binding

The unique combination of both fluoro and nitro groups in this compound sets it apart from these similar compounds, potentially influencing its chemical reactivity and biological activity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and fluorine groups activate the aromatic ring for SNAr reactions. Key examples include:

Reaction Conditions Product Yield Reference
Displacement of fluorinePiperidine/DMF, 100°C, 12htert-Butyl 4-(4-(piperidin-1-yl)-2-nitrophenoxy)piperidine-1-carboxylate58%
Nitro group reductionH₂/Pd-C, EtOAc, RTtert-Butyl 4-(4-fluoro-2-aminophenoxy)piperidine-1-carboxylate95%

Mechanistic Insight :

  • The nitro group directs nucleophiles to the para position relative to itself, while fluorine’s electronegativity enhances leaving-group ability.

  • Catalytic hydrogenation selectively reduces nitro to amine without affecting the tert-butyl ester .

Ester Hydrolysis

The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:

Reagent Conditions Product Notes
TFA (10% in DCM)RT, 12h4-(4-Fluoro-2-nitrophenoxy)piperidine-1-acidMild conditions preserve nitro group
NaOH (1M aqueous)Reflux, 6hSame as aboveLower selectivity due to side reactions

Key Data :

  • TFA-mediated deprotection achieves >90% conversion with minimal side products .

  • Hydrolysis kinetics are slower in basic vs. acidic media due to steric hindrance from the tert-butyl group.

Functionalization of the Piperidine Ring

The piperidine nitrogen participates in alkylation or acylation reactions:

Acylation

Reagent Product Application
Acetyl chloride/DIPEAtert-Butyl 4-(4-fluoro-2-nitrophenoxy)-1-acetylpiperidine-1-carboxylateIntermediate for drug discovery
Benzoyl chloride/HOBttert-Butyl 4-(4-fluoro-2-nitrophenoxy)-1-benzoylpiperidine-1-carboxylateProbe for receptor binding studies

Alkylation

  • Reaction with 1,3-dibromopropane in DMF yields spirocyclic derivatives (e.g., tert-butyl 4-(4-fluoro-2-nitrophenoxy)-1-(3-bromopropyl)piperidine-1-carboxylate) .

Nitro Group Transformations

The nitro group serves as a precursor for diverse functional groups:

Reaction Conditions Product Catalyst
Reduction to amineH₂ (1 atm), Pd/C, EtOHtert-Butyl 4-(4-fluoro-2-aminophenoxy)piperidine-1-carboxylatePd-C
Conversion to cyanoCuCN, DMF, 120°Ctert-Butyl 4-(4-fluoro-2-cyanophenoxy)piperidine-1-carboxylateNot reported

Stability Note :
The tert-butyl group enhances thermal stability, allowing reactions at >100°C without decomposition .

Radical Reactions

Under UV light, the nitro group participates in radical coupling:

Reagent Product Yield
AIBN, tolueneBis(tert-butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate) dimer32%

Orthogonal Reactivity in Multi-Step Syntheses

Example pathway for hybrid inhibitors:

  • Deprotection : TFA removes tert-butyl to expose the piperidine carboxylic acid .

  • Coupling : HBTU/HOBt activates the acid for amide bond formation with amines (e.g., yielding NLRP3 inflammasome inhibitors) .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Nitro/Fluoro Positioning : The 4-fluoro-2-nitro configuration in the target compound creates a strongly electron-deficient aromatic ring, favoring reactions like nucleophilic substitution. In contrast, the 2-fluoro-4-nitro isomer (CAS: 1000051-97-7) may exhibit reduced electrophilicity due to the nitro group's meta position relative to the fluoro .

Q & A

Basic Questions

Q. What are the critical safety precautions for handling tert-Butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs during weighing or synthesis .
  • Spill Management: Isolate the area, absorb spills with inert materials (e.g., vermiculite), and dispose as hazardous waste. Avoid water jets to prevent dispersion .
  • Fire Safety: Use CO₂ or dry chemical extinguishers. Firefighters should wear self-contained breathing apparatus (SCBA) and flame-resistant clothing due to potential toxic fumes .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer:

  • Reaction Conditions: Use Boc-protected piperidine derivatives as starting materials. Nitrophenoxy coupling typically requires anhydrous conditions, catalysts like DCC (N,N'-dicyclohexylcarbodiimide), and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Purification: Silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate 8:2 to 6:4) effectively isolates the product. Confirm purity via TLC (Rf ~0.3–0.5) and HPLC (>95% purity) .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer:

  • Store in amber glass vials at –20°C under inert gas (argon) to prevent degradation. Avoid exposure to moisture or direct light, as nitro groups are prone to photolytic decomposition .
  • Conduct stability assays via NMR or LC-MS every 6 months to monitor degradation products like free piperidine or nitrophenol derivatives .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

  • Methodological Answer:

  • GC-MS/EI: Use electron ionization (70 eV) to fragment the molecule, identifying key ions (e.g., m/z 277 for Boc-piperidine backbone) .
  • FTIR-ATR: Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray Crystallography: Resolve stereochemistry of the piperidine ring and nitrophenoxy orientation. Crystallize using slow vapor diffusion (e.g., dichloromethane/pentane) .

Q. How can computational modeling predict the reactivity of the nitrophenoxy group in nucleophilic substitution reactions?

  • Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions at the nitro-substituted aromatic ring.
  • Simulate transition states for SNAr reactions with amines or thiols, focusing on para-fluoro activation effects .

Q. What strategies mitigate contradictory data in stability studies under varying pH conditions?

  • Methodological Answer:

  • pH-Dependent Degradation Studies: Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor hydrolysis via HPLC-UV (λ = 254 nm). Acidic conditions (pH < 3) typically cleave the Boc group, while alkaline conditions (pH > 10) hydrolyze the carbamate .
  • Contradiction Resolution: Replicate experiments using freshly prepared buffers and standardized equipment. Cross-validate with NMR to confirm degradation pathways .

Q. How does the electronic nature of the 4-fluoro-2-nitrophenoxy group influence its role as a directing group in cross-coupling reactions?

  • Methodological Answer:

  • The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the meta position relative to fluorine. Fluorine’s inductive effect further polarizes the C–O bond, facilitating cleavage in nucleophilic attacks.
  • Experimental validation: Perform Suzuki-Miyaura coupling with arylboronic acids, analyzing regioselectivity via LC-MS and NOE NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.